molecular formula C21H20FNO4 B14944204 4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14944204
M. Wt: 369.4 g/mol
InChI Key: CRGWQJRYOWUPPJ-ZPHPHTNESA-N
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Description

4-(4-Fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a hydroxy group, a methoxypropyl group, and a phenyl group

Preparation Methods

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves several stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

4-(4-Fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. .

Scientific Research Applications

4-(4-Fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these effects include signal transduction, gene expression, and metabolic regulation .

Properties

Molecular Formula

C21H20FNO4

Molecular Weight

369.4 g/mol

IUPAC Name

(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C21H20FNO4/c1-27-13-5-12-23-18(14-6-3-2-4-7-14)17(20(25)21(23)26)19(24)15-8-10-16(22)11-9-15/h2-4,6-11,18,24H,5,12-13H2,1H3/b19-17-

InChI Key

CRGWQJRYOWUPPJ-ZPHPHTNESA-N

Isomeric SMILES

COCCCN1C(/C(=C(\C2=CC=C(C=C2)F)/O)/C(=O)C1=O)C3=CC=CC=C3

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=CC=C3

Origin of Product

United States

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